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molecular formula C9H9NO4S B2565094 6-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 459190-08-0

6-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No. B2565094
M. Wt: 227.23
InChI Key: WGDUXYVJCIPSPP-UHFFFAOYSA-N
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Patent
US07875715B2

Procedure details

4-Methylsulfonyl-2-aminophenol (Intermediate 102) (690 mg, 3.68 mmol) was dissolved in chloroform (30 mL) and saturated sodium bicarbonate (20 mL). The biphasic reaction mixture was cooled to 0° C. and bromoacetyl bromide (889 mg, 4.42 mmol) was added dropwise. The reaction was stirred overnight at room temperature. The layers were separated and the aqueous layer was filtered to yield the desired product as a solid, 280 mg (33%).
Quantity
690 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
889 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[C:7]([NH2:12])[CH:6]=1)(=[O:4])=[O:3].C(=O)(O)[O-].[Na+].Br[CH2:19][C:20](Br)=[O:21]>C(Cl)(Cl)Cl>[CH3:1][S:2]([C:5]1[CH:10]=[CH:9][C:8]2[O:11][CH2:19][C:20](=[O:21])[NH:12][C:7]=2[CH:6]=1)(=[O:3])=[O:4] |f:1.2|

Inputs

Step One
Name
Quantity
690 mg
Type
reactant
Smiles
CS(=O)(=O)C1=CC(=C(C=C1)O)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)C1=CC(=C(C=C1)O)N
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
889 mg
Type
reactant
Smiles
BrCC(=O)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The biphasic reaction mixture
CUSTOM
Type
CUSTOM
Details
The layers were separated
FILTRATION
Type
FILTRATION
Details
the aqueous layer was filtered

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CS(=O)(=O)C=1C=CC2=C(NC(CO2)=O)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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